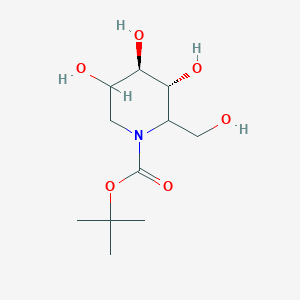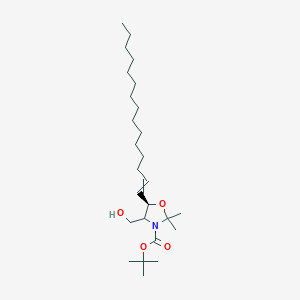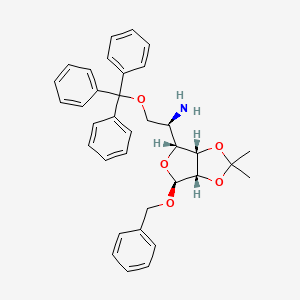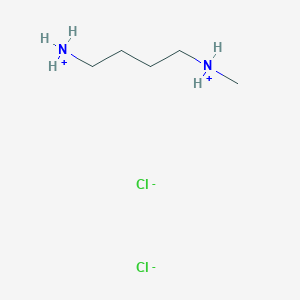
N1-甲基丁烷-1,4-二胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N1-methylbutane-1,4-diamine dihydrochloride involves multi-component reactions and chemical transformations. For instance, Gein et al. (2010) explored the three-component reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine, leading to the formation of complex pyrrol-2-ones, indicating a versatile synthetic pathway that could be adapted for N1-methylbutane-1,4-diamine dihydrochloride (Gein, Kasimova, Aliev, & Vakhrin, 2010). Additionally, Biletzki et al. (2012) synthesized imines from 2,3-diphenylbutane-1,4-diamine, showcasing another method that might be relevant for constructing the N1-methylbutane-1,4-diamine dihydrochloride structure (Biletzki, Elschner, Neuwirth, Görls, & Imhof, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride has been elucidated using various analytical techniques. Rana et al. (2018) highlighted the environmentally benign synthesis of tetra-substituted imidazoles, providing insights into the molecular structure through high-yielding, cost-effective, and environmentally friendly methods (Rana, Rahman, Roy, & Roy, 2018). This approach could be instrumental in understanding the structural aspects of N1-methylbutane-1,4-diamine dihydrochloride.
Chemical Reactions and Properties
Chemical reactions involving N1-methylbutane-1,4-diamine dihydrochloride derivatives often result in complex structures with unique properties. For example, Wang Chao-jie (2006) detailed the synthesis of N1-(4-Aminobutyl)-N4-(9-anthracenylmethyl)butane-1,4-diamine, a process involving substitution, protection, and condensation steps, which could be relevant for understanding the reactivity of N1-methylbutane-1,4-diamine dihydrochloride (Wang Chao-jie, 2006).
Physical Properties Analysis
The physical properties of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride, such as phase states and transition temperatures, have been studied. Lessmeier et al. (2018) investigated the physical state of 2-methylbutane-1,2,3,4-tetraol, an important oxidation product, which can provide insights into the physical characteristics of N1-methylbutane-1,4-diamine dihydrochloride (Lessmeier, Dette, Godt, & Koop, 2018).
Chemical Properties Analysis
The chemical properties of N1-methylbutane-1,4-diamine dihydrochloride can be inferred from studies on related compounds. Halimehjani et al. (2019) explored the complexation behavior of dithiocarbamates derived from N,N-dicinnamylalkane-1,n-diamines, which could offer valuable information on the chemical behavior and interaction capabilities of N1-methylbutane-1,4-diamine dihydrochloride (Halimehjani, Soleymani Movahed, Fathi, Daliri, & Saidi, 2019).
科学研究应用
毒理学和安全性评估
对类似烷基二胺的研究提供了对其毒理学特征和安全性评估的见解。例如,对三种烷基二胺(己二胺生产中的副产品)的研究强调了它们的急性毒性相对较低、对皮肤和眼睛有严重刺激性以及具有延迟性超敏反应的潜力。这些发现强调了处理安全和与化学品接触相关的潜在健康风险的重要性,这可能与 N1-甲基丁烷-1,4-二胺二盐酸盐在工业应用中的处理和使用有关 (Kennedy, 2007)。
化学合成和应用
在合成有机化学领域,N1-甲基丁烷-1,4-二胺二盐酸盐可以作为有价值的中间体。对 1,4-二氢吡啶的研究(重要的含氮杂环化合物)已将它们确定为许多药物和合成有机化学中的关键骨架。这突出了 N1-甲基丁烷-1,4-二胺二盐酸盐在合成生物活性化合物和探索有机合成新途径中的潜在用途 (Sohal, 2021)。
环境影响和修复
类似于 N1-甲基丁烷-1,4-二胺二盐酸盐的化学化合物的环境归趋和修复是研究的关键领域。研究重点关注各种化学化合物的水和废水处理过程中的性质、应用和去除。这包括检查毒理学效应、作用机制和制定有效的去除策略。此类研究对于了解化学污染物的环境影响以及开发减轻其在自然和合成环境中存在的影响的技术至关重要 (Godri Pollitt 等人,2019)。
安全和危害
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection5.
未来方向
The future directions of “N1-methylbutane-1,4-diamine dihydrochloride” are not readily available from the search results. However, given its role as a key intermediate in the biosynthesis of Nicotine and tropane alkaloids2, it might be of interest in the research and development of new synthetic methods for these alkaloids.
Please note that this information is based on the available search results and might not be exhaustive or up-to-date.
属性
IUPAC Name |
N'-methylbutane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQGIPYFXROFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methylbutane-1,4-diamine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


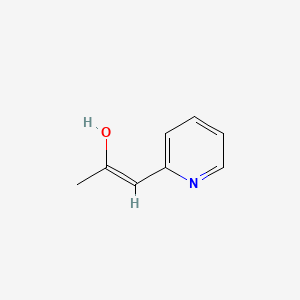
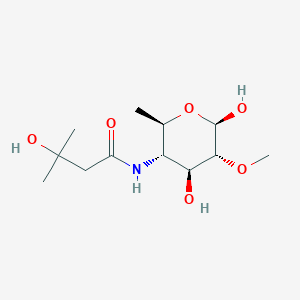
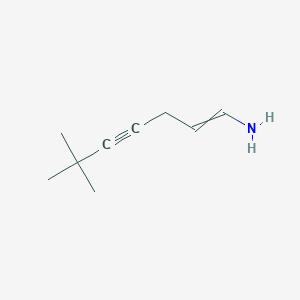
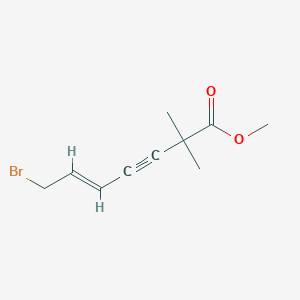
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
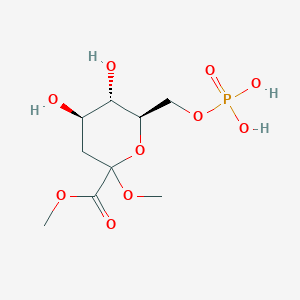
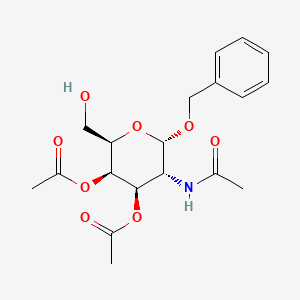
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
